![molecular formula C13H15Cl2N3O4S B10992453 N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10992453.png)
N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
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Overview
Description
N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 5 positions. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The tetrahydrothiophene ring is oxidized to form the dioxidotetrahydrothiophene moiety. This oxidation can be carried out using oxidizing agents like hydrogen peroxide or peracids.
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the dioxidotetrahydrothiophenyl intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired glycinamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-N-methylglycinamide
- N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]acetamide
Uniqueness
Compared to similar compounds, N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide stands out due to its unique combination of a dichlorophenyl group and a dioxidotetrahydrothiophenyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15Cl2N3O4S |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H15Cl2N3O4S/c14-8-1-2-10(15)11(5-8)18-12(19)6-16-13(20)17-9-3-4-23(21,22)7-9/h1-2,5,9H,3-4,6-7H2,(H,18,19)(H2,16,17,20) |
InChI Key |
OZYUNRZPYQYXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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